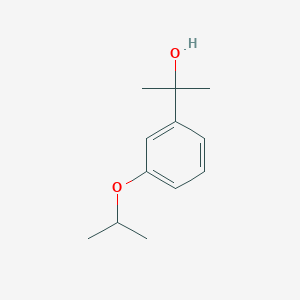

2-(3-iso-Propoxyphenyl)-2-propanol

Description

Significance and Research Context of Phenoxyphenyl-Propanol Scaffolds in Synthetic Chemistry

The phenoxyphenyl-propanol framework is a significant structural scaffold in organic synthesis due to the versatile chemical properties of its constituent parts: the phenoxy group, the phenyl ring, and the propanol (B110389) side chain. This combination allows for a wide range of chemical modifications and applications.

Phenoxyphenyl Moiety: The core phenoxyphenyl structure is featured in various biologically active compounds. For instance, derivatives of 2-(3-phenoxyphenyl)propionic acid have been investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents. google.com Furthermore, the 4-phenoxy-phenyl group serves as a key component in a class of novel isoxazole (B147169) derivatives that act as potent inhibitors of acetyl-CoA carboxylase (ACC), a target for cancer therapeutics. nih.gov This highlights the utility of the phenoxyphenyl scaffold in designing molecules with specific biological functions.

Tertiary Benzylic Alcohol: The 2-propanol group attached to the phenyl ring creates a tertiary benzylic alcohol. This functional group is a highly valuable synthon in organic chemistry. nih.govresearchgate.net Tertiary alcohols are crucial intermediates in the synthesis of complex molecules and are used as chiral auxiliaries. scielo.br The hydroxyl group can be a site for further reactions, such as conversion into corresponding halo-substituted derivatives, or it can be eliminated to introduce unsaturation. mdpi.com The development of efficient, stereoselective methods for synthesizing optically active tertiary alcohols remains a significant area of research. nih.govscielo.br

The combination of these two motifs in the phenoxyphenyl-propanol scaffold provides a modular platform for creating diverse molecular structures. The ether linkage is generally stable, while the aromatic ring and the alcohol provide reactive sites for further functionalization, making this scaffold a versatile starting point for the synthesis of new materials and potential pharmaceutical agents.

Overview of Current Academic Research Directions on 2-(3-iso-Propoxyphenyl)-2-propanol

While direct and extensive research focused exclusively on 2-(3-iso-Propoxyphenyl)-2-propanol is not widely published, its structure suggests several logical and compelling directions for academic investigation. Research efforts can be inferred based on studies of analogous compounds and the fundamental principles of physical organic chemistry.

A primary area of research would involve the elucidation of its synthesis and reactivity . A plausible and common method for synthesizing tertiary alcohols like this is the Grignard reaction, which would involve reacting an organometallic reagent, such as 3-isopropoxyphenyl magnesium bromide, with acetone (B3395972). wikipedia.orgchemicalbook.com Investigating the optimization of this synthesis, including reaction conditions and purification methods, would be a foundational research objective.

Another key research direction is the study of its unique physicochemical properties conferred by the meta-substitution pattern. The position of the isopropoxy group on the phenyl ring is critical, as it influences the electronic distribution within the ring and the steric accessibility of the tertiary alcohol. Unlike its ortho- or para-isomers, the meta-substituent has a different electronic influence (primarily inductive rather than resonance), which can alter the reactivity of the aromatic ring and the pKa of the tertiary alcohol. Comparative studies with its isomers would provide valuable insight into structure-property relationships.

Furthermore, the compound serves as an excellent model for exploring reaction mechanisms and developing new synthetic methodologies . For example, its tertiary benzylic alcohol structure makes it a candidate for studying acid-catalyzed dehydration reactions or nucleophilic substitution reactions at the benzylic position. researchgate.net

Finally, its potential as a building block or fragment in medicinal chemistry and materials science is a significant research avenue. The lipophilic isopropoxy group combined with the polar alcohol function creates an amphiphilic character that could be exploited in the design of new surfactants, polymers, or biologically active molecules.

Scope and Objectives of Scholarly Investigations into the Compound's Chemistry

The primary goal of scholarly investigations into 2-(3-iso-Propoxyphenyl)-2-propanol is to systematically characterize its chemical nature and explore its potential utility in broader scientific applications. The objectives of such research can be summarized as follows:

Synthetic Accessibility: To develop and optimize efficient, scalable, and cost-effective synthetic routes for the preparation of 2-(3-iso-Propoxyphenyl)-2-propanol and its derivatives. This includes exploring various catalytic systems and reaction conditions to achieve high yields and purity.

Physicochemical Characterization: To thoroughly document the compound's physical and chemical properties. This involves determining key data points such as melting point, boiling point, solubility in various solvents, and detailed spectroscopic analysis (NMR, IR, MS) to create a comprehensive data profile.

Reactivity and Mechanistic Studies: To investigate the reactivity of the tertiary alcohol and the aromatic ring. This includes studying its behavior in fundamental organic reactions (e.g., oxidation, substitution, elimination) to understand the electronic and steric influence of the meta-isopropoxy group on reaction outcomes and mechanisms.

Application as a Synthetic Intermediate: To explore its use as a versatile intermediate for the synthesis of more complex molecular targets. This objective focuses on leveraging the compound's structure to build molecules with potential applications in pharmaceuticals, agrochemicals, or materials science, thereby establishing it as a valuable tool in the synthetic chemist's repertoire.

By achieving these objectives, the scientific community can fully understand the contribution of this specific molecular architecture to the field of organic chemistry and unlock its potential for future innovations.

Data Tables

Table 1: Physicochemical Properties of 2-(3-iso-Propoxyphenyl)-2-propanol and a Related Compound

| Property | 2-(3-iso-Propoxyphenyl)-2-propanol | 2-Phenyl-2-propanol (B165765) (for comparison) |

| IUPAC Name | 2-(3-(propan-2-yloxy)phenyl)propan-2-ol | 2-Phenylpropan-2-ol nih.gov |

| Synonyms | - | Cumyl alcohol wikipedia.org |

| Molecular Formula | C₁₂H₁₈O₂ | C₉H₁₂O wikipedia.org |

| Molecular Weight | 194.27 g/mol | 136.19 g/mol wikipedia.org |

| Appearance | (Not reported) | White to pale yellow solid wikipedia.org |

| Melting Point | (Not reported) | 28–32 °C wikipedia.org |

| Boiling Point | (Not reported) | 202 °C wikipedia.org |

| Solubility in Water | (Predicted: Low) | Practically insoluble wikipedia.org |

Note: Data for 2-(3-iso-Propoxyphenyl)-2-propanol is largely unreported in public literature and is predicted based on its structure and comparison with analogous compounds.

Table 2: Plausible Synthetic Route via Grignard Reaction

| Step | Description | Reactants | Reagents/Solvents | Product |

| 1 | Formation of Grignard Reagent | 1-Bromo-3-isopropoxybenzene | Magnesium (Mg), Anhydrous Tetrahydrofuran (B95107) (THF) | 3-iso-Propoxyphenylmagnesium bromide |

| 2 | Nucleophilic Addition | 3-iso-Propoxyphenylmagnesium bromide, Acetone | Anhydrous Tetrahydrofuran (THF) | Intermediate magnesium alkoxide |

| 3 | Acidic Workup | Intermediate magnesium alkoxide | Aqueous acid (e.g., NH₄Cl or dilute HCl) | 2-(3-iso-Propoxyphenyl)-2-propanol |

This table outlines a standard and widely used laboratory method for the synthesis of tertiary alcohols from ketones and Grignard reagents, analogous to the synthesis of 2-phenyl-2-propanol from phenylmagnesium bromide and acetone. wikipedia.orgchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-propan-2-yloxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)14-11-7-5-6-10(8-11)12(3,4)13/h5-9,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHJKLHMCKBQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Iso Propoxyphenyl 2 Propanol

Retrosynthetic Analysis and Key Disconnections for the Construction of 2-(3-iso-Propoxyphenyl)-2-propanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(3-iso-propoxyphenyl)-2-propanol, two primary disconnections are considered:

Disconnection 1 (C-C bond): The most logical disconnection is at the carbon-carbon bond between the phenyl ring and the propan-2-ol group. This leads to a Grignard reagent, 3-isopropoxyphenylmagnesium bromide, and acetone (B3395972). vulcanchem.comwikipedia.org This is a classic approach for synthesizing tertiary alcohols. organic-chemistry.orglibretexts.org The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. organic-chemistry.org

Disconnection 2 (C-O bond): An alternative disconnection is at the ether linkage. This would involve a Williamson ether synthesis, a well-established method for forming ethers. masterorganicchemistry.comwikipedia.orgbyjus.com This approach would require the synthesis of 3-(2-hydroxypropan-2-yl)phenol (B1297780) and an isopropyl halide.

Development of Novel Synthetic Pathways to 2-(3-iso-Propoxyphenyl)-2-propanol

Building on the retrosynthetic analysis, several synthetic pathways can be devised.

Targeted Synthesis of the Propanol (B110389) Moiety within the Scaffold

The tertiary propanol group is a key feature of the target molecule. A primary method for its creation is the Grignard reaction. organic-chemistry.orglibretexts.orgyoutube.com

Grignard Reaction: The reaction of 3-isopropoxyphenylmagnesium bromide with acetone provides a direct route to 2-(3-iso-propoxyphenyl)-2-propanol. vulcanchem.com This reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). vulcanchem.com

A plausible synthetic sequence is as follows:

Formation of the Grignard Reagent: 3-bromoanisole (B1666278) is reacted with magnesium metal in dry THF to form 3-methoxyphenylmagnesium bromide.

Reaction with Acetone: The Grignard reagent is then reacted with acetone.

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to yield the tertiary alcohol.

Another approach to a precursor involves the Friedel-Crafts acylation of isopropoxybenzene (B1215980) with acetyl chloride, which would yield 1-(3-isopropoxyphenyl)ethan-1-one. organic-chemistry.orgwikipedia.org Subsequent reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) would then form the desired tertiary alcohol. youtube.com

Strategies for Constructing the Substituted Phenyl Ether Linkage

The ether linkage can be formed using the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org

Williamson Ether Synthesis: In this context, one could start with 3-hydroxyacetophenone. The phenolic hydroxyl group is more acidic than an alcoholic hydroxyl and can be deprotonated with a suitable base like sodium hydride to form a phenoxide. youtube.com This phenoxide can then react with 2-bromopropane (B125204) in an SN2 reaction to form the ether linkage, yielding 1-(3-isopropoxyphenyl)ethan-1-one. As mentioned earlier, this ketone can then be converted to the target tertiary alcohol.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-isopropoxyphenylmagnesium bromide | Acetone | 2-(3-iso-Propoxyphenyl)-2-propanol | Grignard Reaction |

| 1-(3-isopropoxyphenyl)ethan-1-one | Methylmagnesium bromide | 2-(3-iso-Propoxyphenyl)-2-propanol | Grignard Reaction |

| Sodium 3-acetylphenoxide | 2-bromopropane | 1-(3-isopropoxyphenyl)ethan-1-one | Williamson Ether Synthesis |

| Isopropoxybenzene | Acetyl chloride | 1-(3-isopropoxyphenyl)ethan-1-one | Friedel-Crafts Acylation |

Green Chemistry Approaches in the Synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org

Solvent-Free and Environmentally Benign Solvent Methodologies

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry seeks to replace these with more environmentally friendly alternatives or to conduct reactions under solvent-free conditions.

Solvent-Free Reactions: For the Friedel-Crafts acylation step, a potential green approach is to use a solid acid catalyst, which can sometimes allow the reaction to proceed without a solvent. organic-chemistry.org

Environmentally Benign Solvents: Water is an ideal green solvent. While Grignard reagents are incompatible with water, certain reactions like the Williamson ether synthesis can be adapted to use greener solvents, sometimes with the aid of phase-transfer catalysts. researchgate.net Research has also explored the use of ionic liquids as green solvents for ether synthesis. researchgate.net

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.gov

Microwave-Assisted Synthesis: Microwave heating has been successfully applied to both the Williamson ether synthesis and the synthesis of alcohols. researchgate.netcem.com The use of microwave irradiation can dramatically reduce reaction times, in some cases from hours to minutes. wikipedia.org For instance, the synthesis of various ethers has been achieved in high yields in under five minutes using microwave assistance.

Ultrasound-Assisted Synthesis: Ultrasound has also been shown to be effective in promoting the synthesis of ethers, offering good yields in significantly reduced reaction times compared to conventional methods. nih.gov

| Green Chemistry Approach | Reaction Type | Potential Benefits |

| Solvent-Free Conditions | Friedel-Crafts Acylation | Reduced solvent waste, easier purification. |

| Use of Greener Solvents (e.g., water, ionic liquids) | Williamson Ether Synthesis | Reduced toxicity and environmental impact. acs.orgresearchgate.net |

| Microwave-Assisted Synthesis | Williamson Ether Synthesis, Alcohol Synthesis | Faster reaction rates, higher yields, energy efficiency. wikipedia.orgcem.com |

| Ultrasound-Assisted Synthesis | Ether Synthesis | Shorter reaction times, improved yields. nih.gov |

Atom-Economical and Waste Reduction Strategies in Compound Synthesis

The synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol, a tertiary alcohol, traditionally relies on methods like the Grignard reaction. While effective, these classic routes often exhibit poor atom economy and generate significant waste. wikipedia.orgprimescholars.com Green chemistry principles, therefore, compel a shift towards more sustainable synthetic strategies that maximize the incorporation of reactant atoms into the final product and minimize byproducts. organic-chemistry.org

The concept of atom economy, introduced by Barry Trost, is a primary metric for evaluating the "greenness" of a chemical process. wikipedia.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. A classic Grignard synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol would involve the reaction of 3-isopropoxyacetophenone with methylmagnesium bromide. While the yield may be high, the reaction produces a stoichiometric amount of magnesium salts as waste, leading to a lower atom economy. primescholars.com

Table 1: Theoretical Atom Economy for Grignard Synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol

| Reactants | Molecular Weight ( g/mol ) | Products | Molecular Weight ( g/mol ) |

| 3-iso-Propoxyacetophenone (C₁₁H₁₄O₂) | 178.23 | 2-(3-iso-Propoxyphenyl)-2-propanol (C₁₂H₁₈O₂) | 194.27 |

| Methylmagnesium Bromide (CH₃MgBr) | 119.24 | Mg(OH)Br (after workup) | 104.22 |

| Total Reactant Mass | 297.47 | Total Product Mass | 298.49 |

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (194.27 / 297.47) x 100 ≈ 65.3%

To improve upon this, several strategies are being explored:

Catalytic Addition Reactions: The use of catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. jocpr.com Catalytic methods for the addition of organometallic reagents (e.g., organoborons or organozincs) to ketones are being developed. These reactions can offer high atom economy as the catalyst is regenerated and only a small amount is needed. researchgate.net

Solvent Reduction and Mechanochemistry: A significant portion of waste in chemical synthesis comes from solvents. skpharmteco.com Recent advancements have demonstrated that Grignard reactions can be performed using mechanochemical techniques like ball-milling, which drastically reduces the need for hazardous organic solvents. sciencedaily.com This approach not only minimizes waste but can also improve safety and reduce costs associated with solvent purchase and disposal. sciencedaily.com

By focusing on catalytic routes and innovative reaction conditions like solvent-free mechanochemistry, the synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol can be aligned more closely with the principles of atom economy and waste reduction. jocpr.comsciencedaily.com

Stereoselective Synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol and its Enantiomers

The central carbon atom bearing the hydroxyl group in 2-(3-iso-Propoxyphenyl)-2-propanol is a stereocenter. Consequently, the molecule exists as a pair of enantiomers. The production of a single enantiomer (enantioselective synthesis) is of paramount importance in medicinal chemistry, as different enantiomers can have distinct biological activities. wikipedia.org Achieving this requires precise control over the three-dimensional arrangement of atoms during the synthesis.

Asymmetric Catalysis in the Enantioselective Synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol

Asymmetric catalysis is a highly efficient method for producing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. researchgate.net For the synthesis of chiral tertiary alcohols like 2-(3-iso-Propoxyphenyl)-2-propanol, this typically involves the enantioselective addition of a nucleophile to the prochiral ketone, 3-isopropoxyacetophenone.

Key catalytic strategies include:

Chiral Metal Catalysis: Transition metal complexes featuring chiral ligands are widely used to catalyze the asymmetric addition of organometallic reagents to ketones. For instance, Ni(II) complexes have been shown to effectively catalyze the asymmetric addition of organoborons to aryl ketones, yielding chiral tertiary alcohols with good to excellent enantioselectivity. researchgate.net Similarly, copper-catalyzed systems have been developed for various asymmetric transformations. frontiersin.org

Organocatalysis: Chiral organic molecules can also act as catalysts. Chiral Brønsted acids, for example, can activate the ketone towards nucleophilic attack and create a chiral environment that directs the approach of the nucleophile, leading to high enantiomeric excess (e.e.). frontiersin.org Peptide-based catalysts have also been investigated for their ability to mediate stereoselective reactions, including epoxidations and additions to carbonyls. nih.gov

Table 2: Representative Asymmetric Catalytic Systems for Tertiary Alcohol Synthesis

| Catalyst System | Nucleophile | Substrate Type | Typical Yield | Typical e.e. (%) | Reference |

| Ni(II) / Chiral Ligand | Organoboron | Aryl Ketones | Good-Excellent | 80-99 | researchgate.net |

| Cu(CN)₂ / BOX Ligand | TMSCN | Alkenes | Good | 72-97 | frontiersin.org |

| Chiral Brønsted Acid | Various | Ketones | Moderate-Good | 76-94 | frontiersin.org |

| Peptide Catalysts | Various | Alkenes/Ketones | Variable | 85-93 | nih.gov |

The application of these systems to 3-isopropoxyacetophenone would allow for the direct, efficient, and enantioselective synthesis of either the (R) or (S) enantiomer of 2-(3-iso-Propoxyphenyl)-2-propanol.

Chiral Auxiliary and Chiral Reagent Approaches to Stereocontrol

An alternative to asymmetric catalysis is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to one of the reactants, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol, a chiral auxiliary could be incorporated into the ketone precursor.

Sulfoxide (B87167) Auxiliaries: A chiral sulfoxide group can be attached to the aromatic ring of the ketone. The sulfoxide group then directs the addition of an organometallic reagent (like methyl lithium or a Grignard reagent) to one face of the carbonyl group, leading to a tertiary alcohol with high diastereomeric excess. nih.govthieme-connect.com The sulfoxide auxiliary can be subsequently removed under reductive conditions. nih.gov

Oxazolidinone Auxiliaries: Evans' chiral oxazolidinone auxiliaries are widely used, particularly in aldol (B89426) reactions, to establish stereocenters. wikipedia.org While less common for direct Grignard additions to ketones, related strategies involving substrate-bound chiral auxiliaries are a powerful tool for stereocontrol.

Menthol-Derived Auxiliaries: Esters and other derivatives of natural chiral molecules like menthol (B31143) can be used as auxiliaries to control the stereochemistry of reactions. tandfonline.com

The key advantage of this approach is its predictability and often high stereoselectivity. However, it is less atom-economical than catalysis as it requires additional steps for attaching and removing the auxiliary. wikipedia.orgwikipedia.org

Diastereoselective Control in Synthetic Steps Towards the Compound

Diastereoselective control becomes relevant when a molecule already contains one or more stereocenters and a new one is being created. In the context of synthesizing 2-(3-iso-Propoxyphenyl)-2-propanol from achiral precursors, diastereoselectivity is primarily achieved through the strategies mentioned above.

When a chiral auxiliary is used, the substrate becomes a diastereomer. The subsequent reaction, such as the addition of a methyl group to the ketone, is a diastereoselective reaction. The pre-existing chirality of the auxiliary creates an energetic preference for the nucleophile to attack from one face of the prochiral carbonyl, resulting in the preferential formation of one diastereomer of the product. nih.gov

Another potential route involving diastereoselective control would be the reduction of a chiral α,β-epoxy ketone precursor. The stereochemistry of the existing epoxide ring would influence the stereochemical outcome of the ketone reduction, leading to the formation of a specific diastereomer of the resulting epoxy alcohol. researchgate.net Subsequent reductive opening of the epoxide could then yield the target tertiary alcohol. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product. researchgate.net This multi-step approach allows for the controlled installation of multiple stereocenters.

Chemical Transformations and Reactivity of 2 3 Iso Propoxyphenyl 2 Propanol

Oxidation Reactions of the Propanol (B110389) Moiety

The tertiary alcohol group in 2-(3-iso-propoxyphenyl)-2-propanol is generally resistant to oxidation under mild conditions. However, specific reagents and reaction conditions can facilitate its transformation.

Oxidative Cleavage Reactions

Under more forceful oxidative conditions, the carbon-carbon bonds of 2-(3-iso-propoxyphenyl)-2-propanol can be cleaved. Oxidative cleavage is a powerful tool in organic synthesis for breaking down larger molecules into smaller, functionalized fragments. A common method for the oxidative cleavage of C=C double bonds is ozonolysis, but alternative methods using manganese catalysts with hydrogen peroxide have been developed as a safer alternative. rug.nl This process typically involves epoxidation or cis-dihydroxylation of an alkene, followed by cleavage of the resulting diol. rug.nl While this specific methodology is for alkenes, it illustrates the principle of multi-step oxidative cleavage that could be adapted for other functional groups under the right conditions.

Reduction Reactions and Hydrogenation Studies

Reduction reactions involving 2-(3-iso-propoxyphenyl)-2-propanol primarily focus on other parts of the molecule, as the tertiary alcohol is already in a reduced state. However, the compound itself, being an alcohol (specifically, a derivative of 2-propanol), can serve as a hydrogen donor in transfer hydrogenation reactions.

Reduction of Associated Functional Groups

If other reducible functional groups were present on the aromatic ring or side chain of 2-(3-iso-propoxyphenyl)-2-propanol, they could be targeted for reduction. For example, nitro, cyano, or ester groups can be reduced using various catalytic systems. organic-chemistry.org

Transfer Hydrogenation Methodologies

Transfer hydrogenation is a widely used technique where an organic molecule, often an alcohol like 2-propanol, serves as the source of hydrogen to reduce another compound, avoiding the need for gaseous hydrogen. nih.govnih.gov This method is considered a greener alternative to traditional hydrogenation. nih.gov

2-Propanol is a common hydrogen donor in these reactions, which are often catalyzed by transition metal complexes of ruthenium, rhodium, or manganese. nih.govrsc.orgmdpi.com The process typically involves the transfer of a hydride from the alcohol to the substrate. mdpi.com For example, manganese pincer complexes have been shown to effectively catalyze the transfer hydrogenation of N-heteroarenes using 2-propanol as the hydrogen source. rsc.org The reaction mechanism is thought to proceed through an outer sphere hydrogenation pathway. rsc.org

| Catalyst Type | Substrate | Hydrogen Donor | Key Features |

| Manganese Pincer Complex | N-Heteroarenes | 2-Propanol/Ethanol | Sustainable process, good to excellent yields. rsc.org |

| Ruthenium Complexes | Ketones | 2-Propanol | Homogeneous phase, often requires a base. mdpi.com |

| Rhodium Complexes | Imines | 2-Propanol | Can be used for asymmetric transfer hydrogenation. nih.gov |

Derivatization and Functionalization of 2-(3-iso-Propoxyphenyl)-2-propanol

The structure of 2-(3-iso-propoxyphenyl)-2-propanol allows for various derivatization and functionalization reactions, enabling the synthesis of a wide range of new compounds. These modifications can be targeted at the hydroxyl group, the aromatic ring, or the isopropoxy group.

The hydroxyl group can be a site for esterification or etherification. For instance, reacting the alcohol with an acylating or alkylating agent can produce the corresponding esters and ethers. google.com The synthesis of various phenoxypropan-2-ol derivatives has been achieved through the condensation of 1,2-epoxy-3-phenoxypropane with amines and thiols. researchgate.net

The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. The isopropoxy group, being an ortho-, para-director, would influence the position of incoming electrophiles.

Furthermore, the entire molecule can serve as a building block in the synthesis of more complex structures, including those with potential pharmaceutical or agrochemical applications. ontosight.ai For example, derivatives of propan-2-ol have been investigated as inhibitors of enzymes like cytosolic phospholipase A2α and fatty acid amide hydrolase. nih.gov

| Reaction Type | Reagents | Functional Group Targeted | Potential Products |

| Esterification | Acylating Agent | Hydroxyl Group | Esters |

| Etherification | Alkylating Agent | Hydroxyl Group | Ethers |

| Electrophilic Aromatic Substitution | Electrophile | Aromatic Ring | Substituted Aromatic Derivatives |

| Condensation | Amines, Thiols (with epoxide precursor) | Hydroxyl Group (from epoxide opening) | Functionalized Propan-2-ols |

Formation of Esters and Ethers

The conversion of the tertiary alcohol in 2-(3-iso-Propoxyphenyl)-2-propanol into esters and ethers is subject to specific synthetic challenges, primarily due to steric hindrance and the stability of the tertiary benzylic carbocation.

Esterification: Direct esterification of tertiary alcohols with carboxylic acids, known as Fischer esterification, is generally inefficient. chemguide.co.ukresearchgate.net The reaction, typically catalyzed by a strong acid like sulfuric acid, is slow and reversible. For tertiary alcohols such as 2-(3-iso-Propoxyphenyl)-2-propanol, the acid-catalyzed conditions and heat often favor an E1 elimination pathway, leading to the formation of an alkene (2-(3-isopropoxyphenyl)prop-1-ene) rather than the desired ester. youtube.comnih.gov The mechanism involves protonation of the hydroxyl group, which then leaves as a water molecule to form a relatively stable tertiary carbocation. While this carbocation could be attacked by a carboxylic acid nucleophile, deprotonation from an adjacent carbon is often kinetically favored. ucalgary.ca

To achieve esterification, alternative methods that avoid strongly acidic conditions are necessary. One such method involves converting the carboxylic acid to a more reactive acyl chloride or acid anhydride. chemguide.co.uk The reaction of an acyl chloride with the tertiary alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, can yield the ester under milder conditions. However, even these methods can be hampered by the steric bulk around the tertiary alcohol. google.com

Etherification: The formation of an ether from the tertiary alcohol of 2-(3-iso-Propoxyphenyl)-2-propanol is also challenging. The Williamson ether synthesis, a common method involving the reaction of an alkoxide with an alkyl halide, is not suitable for tertiary alcohols. scienceinfo.combyjus.commasterorganicchemistry.com The alkoxide, being a strong base, would preferentially induce E2 elimination of the tertiary alkyl halide, should one be formed. careers360.comlibretexts.org Conversely, attempting to deprotonate the tertiary alcohol to form an alkoxide for reaction with a primary alkyl halide is difficult and the resulting alkoxide is sterically hindered. scienceinfo.commasterorganicchemistry.com

Alternative acid-catalyzed methods, such as the addition of an alcohol to an alkene, or alkoxymercuration-demercuration, are synthetic routes to ethers but not directly applicable for modifying the pre-existing alcohol. masterorganicchemistry.com It is important to note that 2-(3-iso-Propoxyphenyl)-2-propanol already contains an ether linkage (the isopropoxy group).

Table 1: Expected Esterification and Etherification Reactions This table presents predicted reactions based on general chemical principles, as specific experimental data for 2-(3-iso-Propoxyphenyl)-2-propanol is not readily available.

| Starting Material | Reagent(s) | Expected Major Product | Reaction Type | Notes |

|---|---|---|---|---|

| 2-(3-iso-Propoxyphenyl)-2-propanol | Acetic Acid, H₂SO₄ (cat.), Heat | 2-(3-isopropoxyphenyl)prop-1-ene | E1 Elimination | Esterification is highly unfavorable; elimination is the dominant pathway. nih.gov |

| 2-(3-iso-Propoxyphenyl)-2-propanol | Acetyl Chloride, Pyridine | 2-(3-isopropoxyphenyl)propan-2-yl acetate | Acylation | A more viable method for esterification of tertiary alcohols, though may still be slow due to steric hindrance. chemguide.co.uk |

| 2-(3-iso-Propoxyphenyl)-2-propanol | NaH, then CH₃I | No significant reaction / Elimination | Williamson Ether Synthesis | Formation of the tertiary alkoxide is difficult, and elimination would compete with or dominate substitution. scienceinfo.combyjus.com |

Reactions Involving the Aromatic Ring

The aromatic ring of 2-(3-iso-Propoxyphenyl)-2-propanol is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the two substituents: the meta-isopropoxy group (-O-iPr) and the meta-2-hydroxy-2-propyl group.

The isopropoxy group is an activating, ortho-, para-director. organicchemistrytutor.comyoutube.com The oxygen atom's lone pairs can be donated into the aromatic ring through resonance, increasing the electron density at the positions ortho and para to it, making them more nucleophilic. organicchemistrytutor.com The alkyl group (2-hydroxy-2-propyl) is generally considered a weakly activating, ortho-, para-director.

When both groups are on the ring, their directing effects must be considered together. The isopropoxy group is a much stronger activating group than the alkyl group. Therefore, it will primarily control the position of electrophilic attack. The positions ortho and para to the strongly activating isopropoxy group are C2, C4, and C6. The position para to the isopropoxy group (C6) is also ortho to the alkyl group. The positions ortho to the isopropoxy group (C2 and C4) are sterically unhindered on one side (C4) but more hindered on the other (C2, being between the two substituents). Therefore, substitution is most likely to occur at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. libretexts.org

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃, or Cl₂ with FeCl₃, introduces a halogen atom.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃). lumenlearning.comlibretexts.orgmt.commasterorganicchemistry.com However, Friedel-Crafts reactions can be limited by the presence of the alcohol, as the Lewis acid can complex with the hydroxyl group. libretexts.org

Table 2: Expected Electrophilic Aromatic Substitution Reactions This table presents predicted products based on the directing effects of the substituents. The distribution of ortho and para isomers can vary with reaction conditions.

| Starting Material | Reagent(s) | Expected Major Product(s) | Reaction Type |

|---|---|---|---|

| 2-(3-iso-Propoxyphenyl)-2-propanol | HNO₃, H₂SO₄ | 2-(4-Nitro-3-isopropoxyphenyl)-2-propanol and 2-(6-Nitro-3-isopropoxyphenyl)-2-propanol | Nitration |

| 2-(3-iso-Propoxyphenyl)-2-propanol | Br₂, FeBr₃ | 2-(4-Bromo-3-isopropoxyphenyl)-2-propanol and 2-(6-Bromo-3-isopropoxyphenyl)-2-propanol | Bromination |

| 2-(3-iso-Propoxyphenyl)-2-propanol | CH₃COCl, AlCl₃ | Reaction is complex, potential for Friedel-Crafts acylation at C4 and C6 positions, but side reactions are likely due to the hydroxyl group. | Friedel-Crafts Acylation |

Carbon-Carbon Bond Forming and Cleavage Reactions

Carbon-Carbon Bond Formation: The most direct and plausible synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol itself involves a carbon-carbon bond-forming reaction. Specifically, a Grignard reaction between an aryl Grignard reagent and a ketone provides an excellent route to tertiary alcohols. nih.govorganicchemistrytutor.comdoubtnut.comchegg.comncert.nic.in In this case, 3-isopropoxyphenylmagnesium bromide would be reacted with acetone (B3395972). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, and subsequent acidic workup yields the final tertiary alcohol product. doubtnut.com

Other C-C bond-forming reactions could potentially involve the aromatic ring, such as the Friedel-Crafts reactions mentioned previously. Furthermore, under specific catalytic conditions, such as with bismuth(III) triflate in polar solvents, tertiary alcohols can undergo dimerization, forming a new C-C bond. nih.gov

Carbon-Carbon Bond Cleavage: The C-C bonds in 2-(3-iso-Propoxyphenyl)-2-propanol are generally stable. Cleavage typically requires significant energy input, such as in mass spectrometry, where fragmentation of the molecular ion would likely involve the loss of a methyl group (a stable tertiary benzylic carbocation would remain) or cleavage of the bond between the ring and the tertiary carbon. Under harsh oxidative conditions, the aromatic ring could be cleaved, but this is a non-selective process. There are no common, high-yield synthetic reactions that would selectively cleave a C-C bond in this molecule under standard laboratory conditions.

Table 3: Representative Carbon-Carbon Bond Forming and Cleavage Reactions This table illustrates the most likely C-C bond formation route to the title compound and a potential cleavage pathway.

| Reaction Type | Reactant(s) | Reagent(s) | Product(s) |

|---|

| C-C Bond Formation (Grignard Synthesis) | 3-isopropoxyphenylmagnesium bromide, Acetone | 1. Diethyl ether (solvent) 2. H₃O⁺ (workup) | 2-(3-iso-Propoxyphenyl)-2-propanol | | C-C Bond Cleavage (Hypothetical) | 2-(3-iso-Propoxyphenyl)-2-propanol | Strong Oxidizing Agent (e.g., hot, conc. KMnO₄) | Mixture of degradation products, including 3-isopropoxybenzoic acid |

Rearrangement Reactions and Structural Isomerizations

The structure of 2-(3-iso-Propoxyphenyl)-2-propanol, particularly the tertiary alcohol adjacent to a substituted benzene (B151609) ring, makes it a candidate for certain rearrangement reactions, typically under acidic conditions.

Acid-Catalyzed Dehydration and Rearrangement: As mentioned, treatment with a strong acid can lead to dehydration to form an alkene. youtube.comnih.govucalgary.ca The mechanism proceeds through a stable tertiary benzylic carbocation. While this carbocation could potentially undergo rearrangement (a 1,2-hydride or 1,2-alkyl shift), in this specific structure, there is no obvious driving force for such a shift, as it would not lead to a more stable carbocation. Therefore, simple elimination to form the conjugated alkene, 2-(3-isopropoxyphenyl)prop-1-ene, is the most probable outcome.

Pinacol-Type Rearrangements: The pinacol (B44631) rearrangement is a classic reaction of 1,2-diols (vicinal diols) that, under acidic conditions, converts them into a ketone or aldehyde. organic-chemistry.orgresearchgate.netmasterorganicchemistry.com While 2-(3-iso-Propoxyphenyl)-2-propanol is not a diol, it could be a precursor to one. For example, oxidation of the likely dehydration product, 2-(3-isopropoxyphenyl)prop-1-ene, with a reagent like osmium tetroxide (OsO₄) would yield the corresponding 1,2-diol. Treatment of this diol with acid would initiate a pinacol rearrangement. chemistrysteps.comwikipedia.org In this hypothetical scenario, protonation of one of the hydroxyl groups would be followed by the loss of water. The subsequent 1,2-migration of a group (phenyl, methyl, or another methyl) to the resulting carbocation would lead to a rearranged carbonyl compound. The migratory aptitude generally follows the order: aryl > alkyl. wikipedia.org This would lead to the migration of the 3-isopropoxyphenyl group.

Table 4: Potential Rearrangement Reactions This table outlines potential rearrangement pathways, including a reaction of a derivative of the title compound.

| Starting Material | Reagent(s) | Intermediate | Final Product | Reaction Type |

|---|---|---|---|---|

| 2-(3-iso-Propoxyphenyl)-2-propanol | H₂SO₄ (cat.), Heat | 2-(3-isopropoxyphenyl)propan-2-yl cation | 2-(3-isopropoxyphenyl)prop-1-ene | E1 Elimination (Rearrangement is unlikely) |

| 2-(3-iso-Propoxyphenyl)propane-1,2-diol (Hypothetical derivative) | H₂SO₄ (cat.), Heat | Carbocation intermediate | 1-(3-isopropoxyphenyl)-1-phenylethanone | Pinacol Rearrangement chemistrysteps.comwikipedia.org |

Catalytic Processes in the Chemistry of 2 3 Iso Propoxyphenyl 2 Propanol

Transition Metal Catalysis in Synthesis and Transformations

Transition metal catalysts are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, as well as for oxidation and reduction reactions. The reactivity of 2-(3-iso-Propoxyphenyl)-2-propanol and its precursors can be modulated through various transition metal-catalyzed processes.

Palladium-Catalyzed Reactions

Palladium catalysis is renowned for its versatility in cross-coupling reactions, which form the bedrock of modern synthetic chemistry. While specific examples detailing the direct use of 2-(3-iso-Propoxyphenyl)-2-propanol in palladium-catalyzed reactions are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential applications in several key transformations. For instance, the aryl halide precursor, 1-bromo-3-isopropoxybenzene, is a suitable substrate for a variety of palladium-catalyzed coupling reactions to construct the carbon skeleton prior to the installation of the 2-hydroxypropyl group.

Key palladium-catalyzed reactions applicable to the synthesis of precursors for 2-(3-iso-Propoxyphenyl)-2-propanol include:

Suzuki-Miyaura Coupling: The reaction of an aryl boronic acid with an aryl halide.

Heck Reaction: The coupling of an alkene with an aryl halide.

Sonogashira Coupling: The reaction of a terminal alkyne with an aryl halide.

Buchwald-Hartwig Amination: The formation of an aryl-nitrogen bond.

These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then participates in transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), followed by reductive elimination to yield the product and regenerate the catalyst. The choice of ligands, bases, and solvents is crucial for achieving high yields and selectivity.

Ruthenium and Iridium Catalysis

Ruthenium and iridium complexes are highly effective catalysts, particularly for hydrogenation, transfer hydrogenation, and C-H activation/functionalization reactions. In the context of 2-(3-iso-Propoxyphenyl)-2-propanol chemistry, these metals could play a significant role. For example, the synthesis of the precursor ketone, 3-isopropoxyacetophenone, could be achieved through the ruthenium-catalyzed oxidation of the corresponding secondary alcohol.

Conversely, transfer hydrogenation of ketones to secondary alcohols is a well-established process using ruthenium and iridium catalysts, often with isopropanol (B130326) serving as both the solvent and the hydrogen donor. This methodology is particularly relevant to the synthesis of related secondary alcohols, though the direct synthesis of the tertiary alcohol 2-(3-iso-Propoxyphenyl)-2-propanol via this method is not feasible. However, these catalysts could be employed in transformations of derivatives of the title compound. For instance, if the aromatic ring were to be functionalized with an olefin, ruthenium-based metathesis catalysts could be used for further molecular elaboration.

| Catalyst Type | Potential Application | Reaction Example (Analogous) |

| Ruthenium(II) Complexes | Transfer Hydrogenation | Reduction of acetophenone (B1666503) to 1-phenylethanol (B42297) using Ru-catalyst and isopropanol. |

| Iridium(III) Complexes | C-H Borylation | Iridium-catalyzed borylation of an aromatic C-H bond for further functionalization. |

| Grubbs' Catalyst (Ru) | Olefin Metathesis | Cross-metathesis of a vinyl-substituted derivative with another olefin. |

Other Metal-Mediated Transformations

Beyond the prominent use of palladium, ruthenium, and iridium, other metals can mediate important transformations in the synthesis of aryl alcohols. The classical synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol itself relies on a metal-mediated process: the Grignard reaction. This involves the reaction of 3-isopropoxyphenylmagnesium bromide with acetone (B3395972). While stoichiometric, this reaction underscores the importance of organometallic reagents in accessing such structures.

Catalytic variants using other metals could be envisaged. For example, bismuth(III) triflate has been reported as an effective catalyst for the regioselective ring-opening of epoxides with phenols to afford 1,3-diaryloxy-2-propanols. While not directly applicable to the synthesis of the title compound, this demonstrates the potential of less common metals in catalyzing related bond formations.

Organocatalysis and Non-Metallic Catalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzymatic catalysis. For the chemistry of 2-(3-iso-Propoxyphenyl)-2-propanol, organocatalysts could offer novel pathways for its synthesis or transformation, particularly in asymmetric synthesis.

For instance, the synthesis of a chiral precursor to 2-(3-iso-Propoxyphenyl)-2-propanol could potentially be achieved through an organocatalytic asymmetric aldol (B89426) reaction between a derivative of 3-isopropoxybenzaldehyde (B1298940) and a ketone. Proline and its derivatives are well-known catalysts for such transformations. Furthermore, organocatalytic methods for the reduction of ketones to alcohols are also established, providing an alternative to metal-based catalysts.

Enzymatic Catalysis and Biotransformations of 2-(3-iso-Propoxyphenyl)-2-propanol

The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity under mild conditions. Biotransformations are particularly valuable for the synthesis of enantiomerically pure compounds, which is of great interest in the pharmaceutical and fine chemical industries.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the best of both chemical and enzymatic catalysis to create efficient and selective reaction sequences. For a molecule like 2-(3-iso-Propoxyphenyl)-2-propanol, a chemoenzymatic approach could be highly advantageous.

A plausible chemoenzymatic route could involve the enzymatic resolution of a racemic precursor. For example, a racemic secondary alcohol, 1-(3-isopropoxyphenyl)ethanol, could be resolved using a lipase-catalyzed transesterification. This would provide access to enantiomerically enriched secondary alcohols, which could then be converted to the corresponding enantiopure tertiary alcohol through chemical steps. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are widely used for the kinetic resolution of alcohols and their esters.

The general scheme for such a resolution is as follows:

Chemical Synthesis: Preparation of a racemic secondary alcohol precursor.

Enzymatic Resolution: Selective acylation of one enantiomer of the alcohol using a lipase (B570770) and an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted.

Separation: Chromatographic separation of the acylated and unreacted enantiomers.

Chemical Conversion: Conversion of the desired enantiomer to the final tertiary alcohol product.

This approach highlights the synergy between chemical and enzymatic methods to access specific stereoisomers of functionalized molecules.

Enantioselective Biocatalysis for Related Propanol (B110389) Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, providing high enantioselectivity under mild reaction conditions. nih.gov While specific studies on the biocatalytic resolution of 2-(3-iso-propoxyphenyl)-2-propanol are not prominently documented, the principles of enantioselective biocatalysis are highly applicable to its structural class. Enzymes, particularly alcohol dehydrogenases (ADHs), are widely used for the asymmetric synthesis of chiral alcohols. nih.gov

These processes typically follow two main strategies:

Asymmetric reduction of a prochiral ketone: An enzyme can selectively reduce a ketone precursor to one of the two possible enantiomers of the corresponding secondary alcohol.

Kinetic resolution of a racemic alcohol: An enzyme selectively oxidizes one enantiomer of a racemic alcohol, leaving the other enantiomer in high purity.

For instance, alcohol dehydrogenases from organisms like Lactobacillus have been successfully employed in the stereoselective reduction of ketones, using 2-propanol as a common co-substrate for cofactor regeneration. acs.org The enzyme RADH, when used with 2-propanol as a cosubstrate, demonstrated high reaction rates and excellent stereoselectivity in the production of a chiral 1,2-diol. acs.org The development of biocatalytic systems, often involving whole-cell catalysts, has made these green and efficient methods more accessible for producing chiral vicinal diols from aryl olefins. acs.org

Table 1: Examples of Biocatalysts in Enantioselective Alcohol Synthesis

| Biocatalyst System | Transformation | Substrate Type | Key Findings |

| Lactobacillus ADH (LbADH) | Asymmetric Reduction | Ketones | Utilizes 2-propanol as a cosubstrate; enables production of chiral diols. acs.org |

| Escherichia coli co-expressing SMO and SpEH | Enantioselective Dihydroxylation | Aryl olefins | Produces (S)-vicinal diols with high enantiomeric excess (ee) and yield. acs.org |

| Various Enzymes | Acylation, Hydrolysis, Oxidation-Reduction | Alcohols, Amines | Enables a wide range of stereoselective transformations for chemical synthesis. nih.gov |

Given that 2-(3-iso-propoxyphenyl)-2-propanol is a tertiary alcohol, enzymatic resolution via oxidation is generally not feasible as it lacks a hydrogen atom on the carbinol carbon. However, a synthetic precursor, such as a corresponding ketone, could potentially be a substrate for enantioselective reduction using a suitable biocatalyst.

Heterogeneous and Supported Catalysis in Reactions Involving Alcohols

Heterogeneous catalysis is a cornerstone of industrial chemistry, offering significant advantages such as ease of catalyst separation from the reaction mixture, catalyst recyclability, and suitability for continuous flow processes. oup.com For reactions involving alcohols, including dehydration, oxidation, and coupling, a wide array of solid catalysts have been developed. oup.comacs.org

Simple and mixed metal oxides are a versatile class of heterogeneous catalysts for alcohol transformations. mdpi.com The surface acidity or basicity of these oxides determines their catalytic function.

Acidic Oxides: Catalysts like γ-alumina (Al₂O₃), titania (TiO₂), and silica-alumina are effective for the dehydration of alcohols. mdpi.comresearchgate.net For a tertiary alcohol like 2-(3-iso-propoxyphenyl)-2-propanol, treatment with an acidic oxide catalyst at elevated temperatures would be expected to yield the corresponding alkene, 1-iso-propoxy-3-(prop-1-en-2-yl)benzene, via an E1 elimination mechanism. The dehydration of isopropanol to propylene (B89431) is a well-studied reaction used to characterize the acid-base properties of catalysts. mdpi.comresearchgate.net

Basic Oxides: Basic sites on a catalyst surface can promote the dehydrogenation of alcohols to form carbonyl compounds. mdpi.comresearchgate.net

Redox-Active Oxides: Transition metal oxides, such as those of manganese (MnOₓ) and cerium (CeO₂), can act as catalysts for oxidation reactions, often by providing lattice oxygen or facilitating the activation of an oxidant. mdpi.com

Supported Metal Catalysts: Metal oxides are frequently used as supports for highly dispersed metal nanoparticles (e.g., Au, Pd, Pt, Ag). oup.commdpi.comdntb.gov.ua These supported catalysts are highly effective for the selective oxidation of alcohols. oup.comkrishisanskriti.org For example, Au-Pd/TiO₂ catalysts have shown high activity for the solvent-free oxidation of primary alcohols to aldehydes. krishisanskriti.org Silver-based catalysts are also widely studied for both gas- and liquid-phase alcohol oxidation. dntb.gov.ua

Table 2: Oxide-Based Catalysts for Alcohol Transformations

| Catalyst Type | Example(s) | Typical Reaction(s) | Mechanism/Role |

| Acidic Oxide | γ-Al₂O₃, TiO₂ | Dehydration | Catalyzes elimination of water to form alkenes or ethers. mdpi.com |

| Mixed Metal Oxide | MnₓFeᵧ oxides | Cascade Oxidations | Effective for aqueous phase oxidation of aldehydes and alcohols. mdpi.com |

| Supported Noble Metals | Au/TiO₂, Pt-Mn/γ-Al₂O₃ | Selective Oxidation | The metal nanoparticles are the active sites for oxidation. krishisanskriti.orgnih.gov |

| Perovskite-type Oxides | LaMnO₃ | Biomass Conversion | Used for the conversion of cellulosic biomass. mdpi.com |

Solid-Supported Reagents in Reactions of 2-(3-iso-Propoxyphenyl)-2-propanol

In contrast to heterogeneous catalysts, which are used in substoichiometric amounts, solid-supported reagents are stoichiometric reactants immobilized on a solid support, such as a cross-linked polymer resin or an inorganic material like silica. durham.ac.uksopachem.com The primary advantage of this approach is the simplified purification of the reaction product; the spent reagent is simply removed by filtration. sopachem.comnih.gov

This technique is particularly valuable in multi-step syntheses and for the creation of chemical libraries. durham.ac.uk A range of transformations can be achieved using supported reagents, including oxidations, reductions, and couplings. nih.gov

For the transformation of alcohols, several key supported reagents are available:

Supported Oxidizing Agents: Polymer-supported perruthenate (PSP) is a mild and effective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. durham.ac.ukcam.ac.uk Similarly, polymer-bound hypervalent iodine reagents, such as a supported equivalent of Dess-Martin periodinane or bis(acetoxy)iodobenzene, can perform clean oxidations. durham.ac.uk While tertiary alcohols like 2-(3-iso-propoxyphenyl)-2-propanol are generally resistant to oxidation under these conditions, these reagents would be highly effective for oxidizing a potential secondary alcohol precursor. byjus.com

Supported Reducing Agents: Polymer-supported borohydride (B1222165) is a common reagent for the reduction of aldehydes and ketones to their corresponding alcohols. cam.ac.uk

Supported Bases and Acids: Resins functionalized with acidic (e.g., sulfonic acid) or basic (e.g., amine) groups are widely used as catalysts or for scavenging excess reagents. cam.ac.ukprinceton.edu

Table 3: Common Solid-Supported Reagents for Alcohol Chemistry

| Reagent Type | Immobilized Species | Function |

| Oxidant | Tetra-n-propylammonium perruthenate (TPAP) | Oxidation of primary/secondary alcohols. durham.ac.ukcam.ac.uk |

| Oxidant | Hypervalent Iodine (e.g., IBX) | Oxidation of alcohols. durham.ac.uk |

| Reductant | Borohydride (BH₄⁻) | Reduction of aldehydes/ketones. cam.ac.uk |

| Acid Catalyst | Sulfonic Acid (SO₃H) | Acid-catalyzed reactions (e.g., esterification, acetal (B89532) formation). cam.ac.uk |

| Base/Scavenger | Amine (e.g., Trisamine) | Base catalysis, scavenging of acidic byproducts. cam.ac.uk |

Photocatalysis in Degradation and Transformation Studies

Heterogeneous photocatalysis offers a green and sustainable approach to drive chemical reactions using light as the energy source. uniovi.estaikangreactor.com This technology is widely applied in the degradation of organic pollutants and, increasingly, in selective organic synthesis. uniovi.es The process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄), which upon absorbing photons of sufficient energy, generates electron-hole pairs. uniovi.estaikangreactor.com

These charge carriers can initiate redox reactions with adsorbed molecules. In the context of aromatic alcohols, photocatalytic oxidation has been studied extensively. uniovi.esscispace.com The photogenerated holes are powerful oxidants that can directly oxidize the alcohol, while electrons can reduce molecular oxygen to form reactive oxygen species (ROS), such as superoxide (B77818) radicals, which further contribute to the oxidation process.

Key findings in the photocatalytic oxidation of aromatic alcohols include:

Selective Oxidation: Under controlled conditions, aromatic alcohols can be selectively oxidized to the corresponding aldehydes. uniovi.esfrontiersin.org For example, the photocatalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) has been achieved using various catalysts, including TiO₂ and g-C₃N₄. uniovi.esscispace.com

Influence of Substituents: The position and nature of substituents on the aromatic ring can significantly affect the reaction rate and selectivity. uniovi.es

Catalyst Modification: Doping or creating composite photocatalysts, such as CdS/g-C₃N₄ or CsPbBr₃/Graphene Oxide, can enhance photocatalytic activity by improving charge separation and light absorption. taikangreactor.comfrontiersin.org

While direct studies on 2-(3-iso-propoxyphenyl)-2-propanol are limited, it is plausible that it could undergo photocatalytic transformation, potentially leading to degradation or specific oxidation products, although oxidation at the tertiary alcohol center would be challenging.

Table 4: Photocatalysts for the Transformation of Aromatic Alcohols

| Photocatalyst | Irradiation | Transformation | Key Feature |

| g-C₃N₄ (P-doped) | UV/Visible | Selective oxidation to aldehyde | Phosphorus doping improved selectivity. uniovi.es |

| TiO₂ | UV | Partial or total oxidation | Well-established photocatalyst for alcohol oxidation. scispace.com |

| CdS/g-C₃N₄ | Visible | Coupled oxidation/reduction | Simultaneously oxidizes alcohol and reduces nitrobenzene. taikangreactor.com |

| CsPbBr₃/GO-Pt | Visible | Dehydrogenation with H₂ production | Integrates selective oxidation with hydrogen fuel generation. frontiersin.org |

Electrocatalysis in Chemical Transformations

Electrocatalysis provides an alternative pathway for conducting redox reactions by using an electric potential to drive the transformation at an electrode-electrolyte interface. researchgate.net The electro-oxidation of alcohols has garnered significant interest for applications in fuel cells and for the electrosynthesis of valuable chemicals, offering a potentially cleaner alternative to the use of stoichiometric chemical oxidants. researchgate.netelectrochemsci.org

The efficiency and selectivity of the process depend critically on the electrocatalyst material.

Noble Metal Catalysts: Platinum (Pt) and gold (Au) are highly active electrocatalysts for the oxidation of many alcohols. electrochemsci.orgntu.edu.sg Gold electrodes, in particular, have shown high activity for the electrooxidation of benzyl alcohol in alkaline media. electrochemsci.org The mechanism is believed to involve the reaction of the alcohol with adsorbed hydroxyl species (OH_ads) on the electrode surface. electrochemsci.org

Non-Precious Metal Catalysts: To reduce costs, significant research has focused on catalysts based on non-precious metals, such as nickel, copper, and cobalt. researchgate.netntu.edu.sg Nickel-based materials, which form active NiOOH species under anodic polarization, are effective for alcohol oxidation in alkaline solutions. rsc.org

For tertiary alcohols like 2-(3-iso-propoxyphenyl)-2-propanol, direct electro-oxidation at the alcohol functional group is difficult due to the absence of an α-hydrogen. However, electrocatalytic methods could potentially be applied to precursor molecules or to induce other transformations on the aromatic ring or ether linkage under specific conditions. The electro-oxidation of simpler aliphatic alcohols like 2-propanol has been studied on various catalysts, including Au and Pt-Mn bimetallic systems. nih.govelectrochemsci.org

Table 5: Electrocatalysts for Alcohol Oxidation

| Electrocatalyst | Alcohol Type Studied | Medium | Key Observation |

| Gold (Au) | Benzyl alcohol, Ethylene glycol, Propanols | Alkaline | Activity attributed to reaction with surface OH groups. electrochemsci.org |

| Nickel Alloys (e.g., Ni-Co) | Methanol, Ethanol | Alkaline | In situ activation enhances formation of active β-NiOOH species. ntu.edu.sgrsc.org |

| Platinum (Pt) | Ethanol | Alkaline | Can achieve C-C bond cleavage. electrochemsci.org |

| Cobalt Oxide (Co₃O₄) | C3 Alcohols (Propanols) | Alkaline | Oxidation rates depend on the structure of the alcohol isomer. ntu.edu.sg |

Mechanistic Elucidation of Reactions Involving 2 3 Iso Propoxyphenyl 2 Propanol

Detailed Reaction Pathway Investigations and Proposed Mechanisms

Due to the presence of a tertiary benzylic alcohol and an ether linkage, the reaction pathways of 2-(3-iso-Propoxyphenyl)-2-propanol are primarily governed by acid-catalyzed and oxidation reactions.

Acid-Catalyzed Dehydration:

In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, 2-(3-iso-Propoxyphenyl)-2-propanol is expected to undergo dehydration to form an alkene. Given the tertiary nature of the alcohol, this reaction would proceed through an E1 (Elimination, unimolecular) mechanism. byjus.comlibretexts.org

The proposed mechanism involves three key steps:

Protonation of the Hydroxyl Group: The reaction initiates with the rapid and reversible protonation of the hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH2+), an alkyloxonium ion. libretexts.orgmasterorganicchemistry.com

Formation of a Carbocation: The C-O bond of the alkyloxonium ion cleaves, and the water molecule departs, leading to the formation of a stable tertiary benzylic carbocation. This is the rate-determining step of the reaction. The stability of this carbocation is enhanced by both the inductive effect of the three alkyl groups and the resonance delocalization of the positive charge into the adjacent phenyl ring. byjus.comlibretexts.org

Deprotonation to Form an Alkene: A weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. According to Zaitsev's rule, the major product would be the more substituted and thermodynamically stable alkene. masterorganicchemistry.com

Ether Cleavage:

The iso-propoxy ether linkage can also be cleaved under strong acidic conditions, typically with hydrohalic acids like HBr or HI. libretexts.orgmasterorganicchemistry.com The mechanism of ether cleavage can proceed via either an S\N1 or S\N2 pathway, depending on the nature of the groups attached to the ether oxygen. wikipedia.orglongdom.org

S\N1 Pathway: Given that one side of the ether is a secondary carbon (the isopropyl group) and the other is an aromatic ring, the cleavage is likely to have some S\N1 character, especially under conditions that favor carbocation formation. Protonation of the ether oxygen would be followed by the departure of 3-hydroxycumene to form a secondary isopropyl carbocation, which would then be attacked by the halide nucleophile.

S\N2 Pathway: Alternatively, a bimolecular nucleophilic substitution (S\N2) could occur, where the halide ion attacks the less sterically hindered carbon of the protonated ether. chemistrysteps.com In this case, the nucleophile would attack the isopropyl group, leading to the formation of 2-propyl halide and 3-(2-hydroxypropan-2-yl)phenol (B1297780).

Electrophilic Aromatic Substitution:

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants and catalysts.

For the acid-catalyzed dehydration of 2-(3-iso-Propoxyphenyl)-2-propanol, the reaction rate is expected to follow a first-order dependence on the concentration of the alcohol and the acid catalyst, consistent with an E1 mechanism. acs.orgresearchgate.net The rate law can be expressed as:

Rate = k[2-(3-iso-Propoxyphenyl)-2-propanol][H+]

The rate constant, k, would be influenced by factors such as temperature, the strength of the acid catalyst, and the solvent polarity. nsf.govpitt.edu

Table 1: Hypothetical Kinetic Data for the Dehydration of Tertiary Alcohols

| Experiment | [Alcohol] (mol/L) | [H+] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This table illustrates the expected first-order kinetics with respect to both the alcohol and the acid catalyst for an E1 dehydration reaction. The values are illustrative and not based on experimental data for the specific compound.

The kinetics of ether cleavage would also depend on the specific mechanism. An S\N1 mechanism would exhibit first-order kinetics with respect to the ether and the acid, while an S\N2 mechanism would be first-order in the ether and first-order in the nucleophile. longdom.org

Isotope Labeling and Tracer Experiments to Elucidate Reaction Mechanisms

Isotope labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms.

Dehydration Reaction:

To confirm the E1 mechanism of dehydration, an isotope labeling experiment using oxygen-18 (¹⁸O) could be performed. If the reaction is carried out in ¹⁸O-labeled water, the unreacted alcohol recovered from the reaction mixture would show incorporation of ¹⁸O into the hydroxyl group. This is because the formation of the carbocation intermediate is reversible, and it can be attacked by the ¹⁸O-labeled water solvent, leading to isotopic exchange. nih.govyoutube.com

Another experiment could involve using a deuterated analog of the starting material, for example, with deuterium (B1214612) atoms on the methyl groups. The absence of a primary kinetic isotope effect (i.e., the rate of reaction is not significantly slowed by the presence of deuterium) would support the E1 mechanism, as the C-H bond is broken in a fast step after the rate-determining formation of the carbocation.

Ether Cleavage:

For the ether cleavage reaction, labeling the oxygen of the iso-propoxy group with ¹⁸O would help to distinguish between the S\N1 and S\N2 pathways. Analysis of the products (the phenol (B47542) and the isopropyl halide) would reveal the location of the ¹⁸O label, thus indicating which C-O bond was cleaved. wikipedia.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide strong evidence for a proposed mechanism.

In the acid-catalyzed dehydration of 2-(3-iso-Propoxyphenyl)-2-propanol, the key intermediate is the tertiary benzylic carbocation. While carbocations are generally short-lived, they can be observed and characterized under superacid conditions or by using spectroscopic techniques such as NMR in aprotic, non-nucleophilic solvents at low temperatures. The stability of this carbocation is a critical factor in the facility of the E1 reaction. youtube.com

For electrophilic aromatic substitution reactions, the intermediate is the arenium ion (or sigma complex). This species can also be studied using spectroscopic methods at low temperatures. The positions of the substituent on the ring will influence the stability of the different possible arenium ion isomers, thereby determining the product distribution. youtube.com

Table 2: Key Intermediates in Proposed Reactions

| Reaction | Intermediate | Method of Characterization |

| Acid-Catalyzed Dehydration | Tertiary Benzylic Carbocation | Low-temperature NMR, Trapping experiments |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Low-temperature NMR |

| Ether Cleavage (S\N1) | Isopropyl Carbocation | Trapping experiments |

Advanced Spectroscopic Characterization of 2 3 Iso Propoxyphenyl 2 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the 2-(3-iso-Propoxyphenyl)-2-propanol molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the phenyl ring will appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The methine proton of the isopropoxy group will produce a septet, while the methyl protons of this group will appear as a doublet. The methyl protons of the 2-propanol moiety will likely be a singlet, and the hydroxyl proton will also be a singlet, the chemical shift of which can be concentration-dependent.

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the symmetry in the isopropoxy and 2-propanol groups, fewer signals than the total number of carbon atoms are expected. For instance, the two methyl carbons of the isopropoxy group are equivalent, as are the two methyl carbons of the 2-propanol group. docbrown.info A related compound, 2-phenyl-2-propanol (B165765), shows characteristic shifts that can be used as a reference for the signals of the 2-propanol portion of the target molecule. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-iso-Propoxyphenyl)-2-propanol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.7 - 7.3 | 110 - 130 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C-C(OH) | - | 140 - 145 |

| C(OH) | - | 70 - 75 |

| CH (O-Aryl) | 4.5 - 4.7 (septet) | 68 - 72 |

| C H₃(iso-propoxy) | 1.2 - 1.4 (doublet) | 20 - 25 |

| C H₃(propanol) | 1.5 - 1.7 (singlet) | 30 - 35 |

| OH | Variable (singlet) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For 2-(3-iso-Propoxyphenyl)-2-propanol, COSY would show correlations between the methine proton and the methyl protons of the isopropoxy group, as well as couplings between adjacent aromatic protons. researchgate.netresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). researchgate.netresearchgate.netyoutube.comprinceton.edu This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For example, the signal for the methine carbon of the isopropoxy group will correlate with the corresponding methine proton signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). researchgate.netresearchgate.netyoutube.comprinceton.edu This technique is invaluable for connecting different fragments of the molecule. For instance, HMBC can show correlations between the methyl protons of the 2-propanol group and the quaternary carbon to which they are attached, as well as the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly coupled. researchgate.netresearchgate.net This can help to determine the preferred conformation of the molecule. For example, NOESY could show correlations between the protons of the isopropoxy group and the aromatic protons on the same side of the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. researchgate.netnist.govspectrabase.com

The IR spectrum of 2-(3-iso-Propoxyphenyl)-2-propanol will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the alkyl and aromatic groups will appear around 2850-3100 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities will be visible in the 1050-1250 cm⁻¹ region. docbrown.info Aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-C skeletal vibrations will give rise to strong signals. researchgate.netresearchgate.net

Table 2: Key IR and Raman Vibrational Frequencies for 2-(3-iso-Propoxyphenyl)-2-propanol

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (aliphatic) | Stretching | 2850-2970 | Strong |

| C=C (aromatic) | Stretching | 1450-1600 | Strong |

| C-O (ether, alcohol) | Stretching | 1050-1250 | Moderate |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl ring in 2-(3-iso-Propoxyphenyl)-2-propanol will result in characteristic UV absorption bands. Typically, substituted benzenes exhibit a strong absorption band (the E-band) below 200 nm and a weaker, more structured band (the B-band) between 230 and 270 nm. The specific position and intensity of these bands can be influenced by the substituents on the ring. The isopropoxy and 2-propanol groups are expected to cause a slight red shift (bathochromic shift) of these absorptions compared to unsubstituted benzene (B151609). sigmaaldrich.comvwr.commerckmillipore.comcarlroth.comresearchgate.net

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Aromatic compounds often fluoresce, and the fluorescence spectrum can provide additional information about the electronic structure and environment of the molecule. The fluorescence emission spectrum will typically be a mirror image of the absorption spectrum, but shifted to longer wavelengths (Stokes shift).

Table 3: Expected UV-Vis Absorption Maxima for 2-(3-iso-Propoxyphenyl)-2-propanol

| Transition | Expected Wavelength Range (nm) |

| π → π* (E-band) | < 200 |

| π → π* (B-band) | 230 - 280 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. docbrown.infonist.govdocbrown.infonist.gov

The molecular ion peak ([M]⁺) in the mass spectrum of 2-(3-iso-Propoxyphenyl)-2-propanol will correspond to its molecular weight. High-resolution mass spectrometry can provide the exact molecular formula.

The fragmentation pattern is particularly informative. Common fragmentation pathways for this molecule would include:

Loss of a methyl group (CH₃) from the 2-propanol moiety, resulting in a stable tertiary carbocation.

Cleavage of the C-O bond of the ether, leading to fragments corresponding to the isopropoxy radical and the phenoxy-2-propanol cation, or vice versa.

Loss of a water molecule (H₂O) from the molecular ion.

Fragmentation of the isopropoxy group.

Table 4: Potential Mass Spectrometry Fragments of 2-(3-iso-Propoxyphenyl)-2-propanol

| m/z Value | Possible Fragment Ion | Neutral Loss |

| [M]⁺ | [C₁₂H₁₈O₂]⁺ | - |

| [M-15]⁺ | [C₁₁H₁₅O₂]⁺ | CH₃ |

| [M-18]⁺ | [C₁₂H₁₆O]⁺ | H₂O |

| [M-43]⁺ | [C₉H₁₁O₂]⁺ | C₃H₇ (isopropyl) |

| [M-59]⁺ | [C₉H₉O]⁺ | C₃H₇O (isopropoxy) |

X-ray Diffraction (XRD) and Crystallographic Studies of 2-(3-iso-Propoxyphenyl)-2-propanol (if crystalline form is available)